2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane
CAS No.: 2484889-09-8
Cat. No.: VC11651643
Molecular Formula: C10H9BrF2O2
Molecular Weight: 279.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2484889-09-8 |
|---|---|
| Molecular Formula | C10H9BrF2O2 |
| Molecular Weight | 279.08 g/mol |
| IUPAC Name | 2-(4-bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H9BrF2O2/c1-10(14-2-3-15-10)9-7(12)4-6(11)5-8(9)13/h4-5H,2-3H2,1H3 |
| Standard InChI Key | SWCLDCZATOEXLJ-UHFFFAOYSA-N |
| SMILES | CC1(OCCO1)C2=C(C=C(C=C2F)Br)F |
| Canonical SMILES | CC1(OCCO1)C2=C(C=C(C=C2F)Br)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a 1,3-dioxolane ring—a five-membered cyclic ether with two oxygen atoms—attached to a para-bromo, ortho-difluoro-substituted phenyl group. The methyl group at the 2-position of the dioxolane introduces steric effects that influence reactivity and stability. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrF₂O₂ |
| Molecular Weight | 295.09 g/mol |
| IUPAC Name | 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane |
The molecular formula is derived from analogs such as 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane (C₁₀H₁₁BrO₂) , with adjustments for the additional fluorine atoms.
Spectroscopic Signatures
While nuclear magnetic resonance (NMR) data for this specific compound is unavailable, comparable brominated dioxolanes exhibit distinct signals:
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¹H NMR: Protons on the dioxolane ring resonate between δ 3.8–4.2 ppm, while aromatic protons appear as a singlet or multiplet in δ 6.8–7.5 ppm .
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¹³C NMR: The quaternary carbon bearing the methyl group typically appears near δ 100–110 ppm, with aromatic carbons showing deshielding due to electron-withdrawing substituents .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis likely follows a pathway analogous to 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane , involving:
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Protection of Carbonyl Group: Reacting 4-bromo-2,6-difluoroacetophenone with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring.
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Cyclization: Heating under reflux in toluene or dichloromethane to drive the equilibrium toward the cyclic acetal.
Reaction Scheme:
Industrial Production
Scaled-up synthesis would employ continuous-flow reactors to enhance yield and purity. Key parameters include:
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Temperature: 80–100°C to optimize reaction kinetics.
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Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for easy separation.
Physicochemical Properties
Thermodynamic Stability
The electron-withdrawing bromine and fluorine substituents increase the thermal stability of the aromatic ring. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures exceeding 200°C .
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic dioxolane ring .
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Reactivity: The dioxolane ring is susceptible to acid-catalyzed hydrolysis, regenerating the parent ketone. Fluorine substituents reduce electrophilic aromatic substitution reactivity compared to non-fluorinated analogs.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Brominated dioxolanes serve as precursors in drug synthesis. For example, analogs like 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane are intermediates in antipsychotic agents . The difluoro substitution in this compound may enhance blood-brain barrier permeability.
Materials Science
The compound’s stability and aromaticity make it a candidate for:
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